molecular formula C14H18N2O6 B5159254 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate

2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate

Cat. No. B5159254
M. Wt: 310.30 g/mol
InChI Key: QEEXHRMUJIKBIG-UHFFFAOYSA-N
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Description

2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate, also known as TQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TQD is a heterocyclic compound that belongs to the quinoxaline family. It has a unique molecular structure that makes it an attractive candidate for scientific research. In

Scientific Research Applications

2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been explored for its potential applications in organic electronics. It has been reported to exhibit good charge transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is not fully understood. However, it has been suggested that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate induces apoptosis in cancer cells by activating the caspase-3 pathway. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate inhibits the growth of cancer cells, induces apoptosis, and reduces the production of ROS. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to exhibit anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has several advantages for lab experiments. It has a unique molecular structure that makes it an attractive candidate for scientific research. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is relatively easy to synthesize, and its chemical properties can be easily modified by introducing different functional groups. However, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate research. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further explored as an anti-cancer agent. The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further elucidated, and its efficacy and toxicity can be studied in vivo. In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be explored for its potential applications in organic electronics. The charge transport properties of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further studied, and its performance in OLEDs can be optimized.
Conclusion:
In conclusion, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been explored for its potential applications in organic electronics. Further research is needed to fully understand the mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate involves the condensation of 2,3-dimethylquinoxaline-5,8-dione with acetic anhydride in the presence of a catalyst. The reaction occurs at an elevated temperature and results in the formation of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate. The yield of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate synthesis can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.

properties

IUPAC Name

(8-acetyloxy-2,3-dimethyl-4-oxido-1-oxo-5,6,7,8-tetrahydroquinoxalin-1-ium-5-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-7-8(2)16(20)14-12(22-10(4)18)6-5-11(21-9(3)17)13(14)15(7)19/h11-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEXHRMUJIKBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])C(CCC2OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Acetyloxy)-2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxalin-5-yl acetate

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